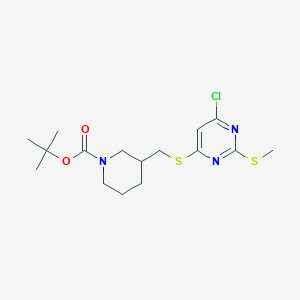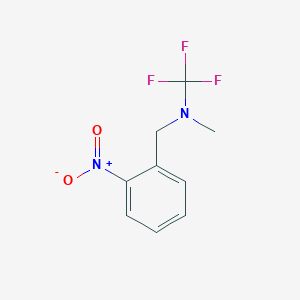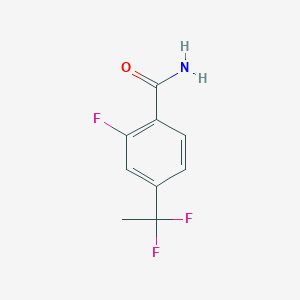
4-(1,1-Difluoroethyl)-2-fluoro-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Difluoroethyl)-2-fluoro-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluoroethyl group and a fluoro group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-2-fluoro-benzamide typically involves the introduction of the difluoroethyl group and the fluoro group onto a benzamide core. One common method is the nucleophilic substitution reaction where a suitable benzamide precursor is reacted with a difluoroethylating reagent and a fluorinating agent under controlled conditions. For example, the reaction of 4-amino-2-fluorobenzamide with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(1,1-Difluoroethyl)-2-fluoro-benzamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The difluoroethyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated benzamides.
Reduction: Formation of amines from the reduction of the carbonyl group.
科学研究应用
4-(1,1-Difluoroethyl)-2-fluoro-benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique fluorinated structure makes it a potential candidate for drug design and development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Agrochemicals: The compound can be used as a building block for the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.
Materials Science: The compound’s fluorinated groups can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the interactions of fluorinated molecules with biological systems.
作用机制
The mechanism of action of 4-(1,1-Difluoroethyl)-2-fluoro-benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes, receptors, or other proteins. For example, the difluoroethyl group can mimic the steric and electronic properties of a methoxy group, allowing the compound to interact with biological targets in a similar manner. Additionally, the fluoro group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.
相似化合物的比较
Similar Compounds
- 4-(1,1-Difluoroethyl)benzenesulfonyl chloride
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Uniqueness
4-(1,1-Difluoroethyl)-2-fluoro-benzamide is unique due to the combination of the difluoroethyl group and the fluoro group on the benzamide core. This specific arrangement of functional groups can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both difluoroethyl and fluoro groups can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for various applications.
属性
分子式 |
C9H8F3NO |
|---|---|
分子量 |
203.16 g/mol |
IUPAC 名称 |
4-(1,1-difluoroethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C9H8F3NO/c1-9(11,12)5-2-3-6(8(13)14)7(10)4-5/h2-4H,1H3,(H2,13,14) |
InChI 键 |
KWTHCOVFXZZCPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)C(=O)N)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


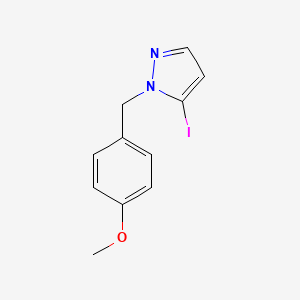
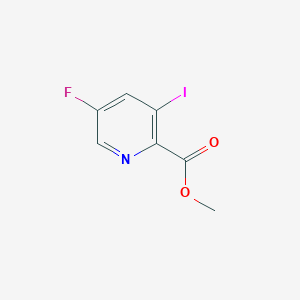
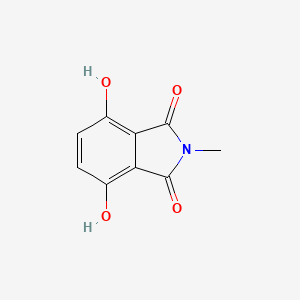
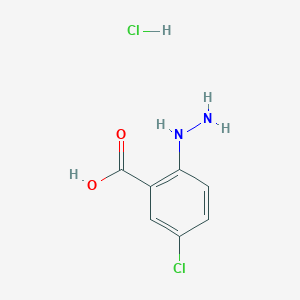

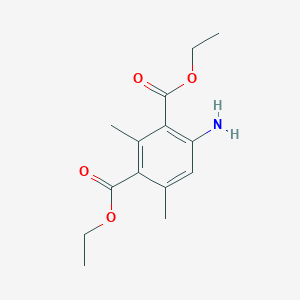
![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)

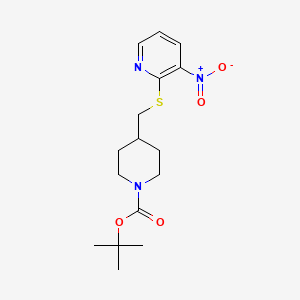
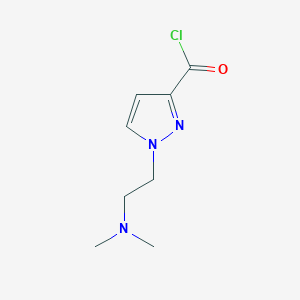
![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
